Tamoxifen-13C6 is a carbon-13 labeled analog of tamoxifen, a well-known selective estrogen receptor modulator primarily used in the treatment of estrogen receptor-positive breast cancer. The incorporation of carbon-13 isotopes allows for enhanced tracking in metabolic studies and pharmacokinetic analyses, providing valuable insights into the drug's behavior in biological systems.
Tamoxifen-13C6 is synthesized from precursors that are labeled with carbon-13. These precursors are typically derived from commercially available carbon-13 labeled benzene and other organic compounds. The synthesis process is designed to ensure high isotopic purity and chemical integrity, making it suitable for research applications.
Tamoxifen-13C6 falls under the category of pharmaceuticals and is classified as a selective estrogen receptor modulator. Its primary use is in cancer therapy, particularly for breast cancer, where it acts by modulating estrogen receptor activity.
The synthesis of Tamoxifen-13C6 involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale synthesis. This includes bulk synthesis of carbon-13 labeled precursors, optimization of reaction conditions for yield and purity, and purification through chromatography techniques.
Tamoxifen-13C6 has a complex molecular structure characterized by its stilbene backbone with specific functional groups that interact with estrogen receptors. The incorporation of carbon-13 isotopes is strategically placed within the structure to facilitate tracking during metabolic studies.
The molecular formula for Tamoxifen-13C6 is C26H29ClN2O, with the carbon atoms being partially substituted with carbon-13 isotopes. The presence of these isotopes does not significantly alter the compound's chemical properties but allows for precise monitoring in biological systems.
Tamoxifen-13C6 participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and sodium hydroxide along with various alkyl halides for substitution reactions.
Tamoxifen-13C6 exerts its therapeutic effects primarily through competitive inhibition of estrogen binding to estrogen receptors. This mechanism leads to several biological outcomes:
Tamoxifen-13C6 is typically presented as a white to off-white powder. It has a melting point that aligns closely with its non-labeled counterpart, tamoxifen, indicating similar thermal stability.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile is similar to tamoxifen, being moderately soluble in organic solvents like ethanol and dimethyl sulfoxide but less so in water.
Relevant data includes:
Tamoxifen-13C6 has several scientific applications:
Tamoxifen-13C6 (chemical formula 13C6H29NO) exhibits identical chromatographic behavior and chemical reactivity to unlabeled tamoxifen while possessing distinct mass spectrometric signatures. The six 13C atoms are strategically incorporated into the phenyl rings, maintaining the molecule's structural integrity and pharmacological properties. The molecular weight increases from 371.51 g/mol in natural tamoxifen to 377.52 g/mol in the 13C6-labeled variant, with a monoisotopic mass of 377.23 Da [1] [9]. This mass difference is critical for differentiation in mass spectrometry without isotopic interference. The isotopic purity typically exceeds 99% atom 13C at labeled positions, with chemical purity >98% confirmed by HPLC-UV and NMR analyses. The compound retains the geometric isomerism of tamoxifen, existing predominantly as the pharmacologically active Z-isomer [8] [9].
Table 1: Characterization Data for Tamoxifen-13C6
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | 13C6C20H29NO | High-resolution MS |
Exact Mass | 377.2249 Da | FT-ICR MS |
Isotopic Purity | ≥99% atom 13C | Isotope Ratio MS |
Chemical Purity | ≥98% | HPLC-UV (254 nm) |
Stability | >24 months at -20°C | Accelerated stability testing |
The spectroscopic properties, including UV-Vis absorption maxima (238 nm and 278 nm in methanol) and infrared vibrational bands (1610 cm-1 for C=C stretch), remain identical to unlabeled tamoxifen, confirming that isotopic substitution does not alter electronic transitions. Nuclear magnetic resonance spectroscopy reveals characteristic 13C-coupled splitting patterns in the 1H-NMR spectrum, particularly for protons ortho to labeled carbons [9]. The compound exhibits similar solubility profiles to tamoxifen citrate—sparingly soluble in water (0.02 mg/mL) but freely soluble in organic solvents like ethanol, DMSO, and acetonitrile.
Stable isotope-labeled pharmaceuticals like Tamoxifen-13C6 serve as critical analytical tools in modern drug development and clinical research, enabling precise quantification through isotope dilution mass spectrometry (IDMS). The identical chemical behavior but distinct mass signature allows these compounds to function as ideal internal standards, compensating for matrix effects, extraction efficiency variations, and instrument fluctuations during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses [6] [9]. For tamoxifen—a drug with significant interindividual metabolic variation due to polymorphic CYP450 enzymes—this precision is essential for accurate therapeutic drug monitoring [4] [6].
Tamoxifen-13C6 specifically enables simultaneous quantification of tamoxifen and its metabolites (endoxifen, 4-hydroxytamoxifen, N-desmethyltamoxifen) in complex biological matrices without cross-quantification interference. A recent clinical study demonstrated its application in validating a capillary blood sampling method (rhelise kit), where it facilitated comparison of tamoxifen concentrations across plasma, venous blood, and capillary blood specimens. The study confirmed no significant difference (P=0.325) in mean tamoxifen concentrations between plasma (89.31 ng/mL) and venous blood (98.31 ng/mL) when measured using isotope dilution methods [6].
Table 2: Analytical Applications of Tamoxifen-13C6 in Pharmaceutical Research
Application | Advantage | Reference Technique |
---|---|---|
Therapeutic Drug Monitoring | Avoids matrix effects in whole blood/plasma | LC-MS/MS with IDMS |
Metabolic Pathway Elucidation | Differentiates drug-derived metabolites from endogenous compounds | HRMS metabolite profiling |
Drug-Drug Interaction Studies | Quantifies parent drug and metabolites simultaneously | Multiplexed MRM-MS |
Environmental Fate Studies | Tracks drug persistence in water treatment studies | Environmental LC-MS |
Beyond quantification, 13C-labeled analogs enable sophisticated metabolic studies. By incorporating a mass signature, researchers can track the drug's biotransformation pathways, distinguishing drug-derived metabolites from endogenous compounds in complex biological samples. This capability proved crucial in identifying the role of CYP2D6 in endoxifen formation and the contribution of sulfotransferases (SULT1A1/1E1) and UGTs to metabolite conjugation [4]. The isotopic label remains intact through metabolic transformations, allowing definitive identification of metabolic pathways without radioactive hazards [9].
The development of isotopically labeled tamoxifen derivatives parallels advancements in both cancer therapeutics and analytical technology. Following tamoxifen's FDA approval in 1977, early radiolabeled versions (e.g., [3H]-tamoxifen) facilitated receptor binding studies but posed handling and disposal challenges [5]. The 1980s saw innovations in halogenated derivatives, exemplified by European Patent EP0260066A1 (1987), which disclosed iodinated tamoxifen analogs (e.g., 4-iodotamoxifen) for potential radiotherapy and imaging applications. These compounds featured iodine substitutions at the 3- or 4-position of the phenyl ring, with radioisotopes (125I, 131I) proposed for therapeutic use in estrogen receptor-positive breast cancers [8].
The advent of accessible LC-MS/MS technology in the 2000s drove demand for non-radioactive stable isotope standards. Tamoxifen-13C6 emerged through improved synthetic methodologies involving 13C-labeled aromatic precursors. Modern synthesis typically employs Suzuki-Miyaura cross-coupling between 13C6-labeled aryl halides and organoboron reagents, or Grignard reactions using 13C6-bromobenzene derivatives. A key intermediate, 1-[4-(2-dimethylaminoethoxy)phenyl]-1-(4-13C6-phenyl)-2-phenylbutan-1-one, undergoes stereoselective dehydration to yield the Z-isomer dominant Tamoxifen-13C6 [9]. The current commercial availability reflects two decades of refinement in both isotopic chemistry and purification techniques to achieve the high isotopic and chemical purity required for analytical applications.
The evolution continues with novel derivatives like Tamoxifen-d5 (deuterated) and 15N-labeled analogs, each addressing specific research needs. Tamoxifen-13C6 remains preferred for metabolic studies due to carbon's central role in biological transformations and the minimal risk of kinetic isotope effects compared to deuterium [9]. Recent environmental applications have further expanded its utility, such as tracking tamoxifen degradation during advanced water treatment processes like ozonation and UV/H2O2 [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2